

# The Ubiquitous Presence of 2-Phenylacetic Acid in Fruits: A Technical Guide

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## Compound of Interest

Compound Name: 2-phenylacetic acid

Cat. No.: B148813

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## Introduction

**2-Phenylacetic acid** (PAA), a naturally occurring auxin, is a secondary metabolite found across the plant kingdom, including in a variety of fruits. While its auxin activity is considered weaker than that of the more extensively studied indole-3-acetic acid (IAA), PAA plays a significant role in plant growth and development, particularly in root formation.<sup>[1]</sup> Furthermore, its presence in fruits can contribute to their aroma and potential bioactive properties. This technical guide provides an in-depth overview of the natural occurrence of **2-phenylacetic acid** in fruits, detailing its concentration, the analytical methods for its quantification, and its biosynthetic pathway.

## Quantitative Occurrence of 2-Phenylacetic Acid in Fruits

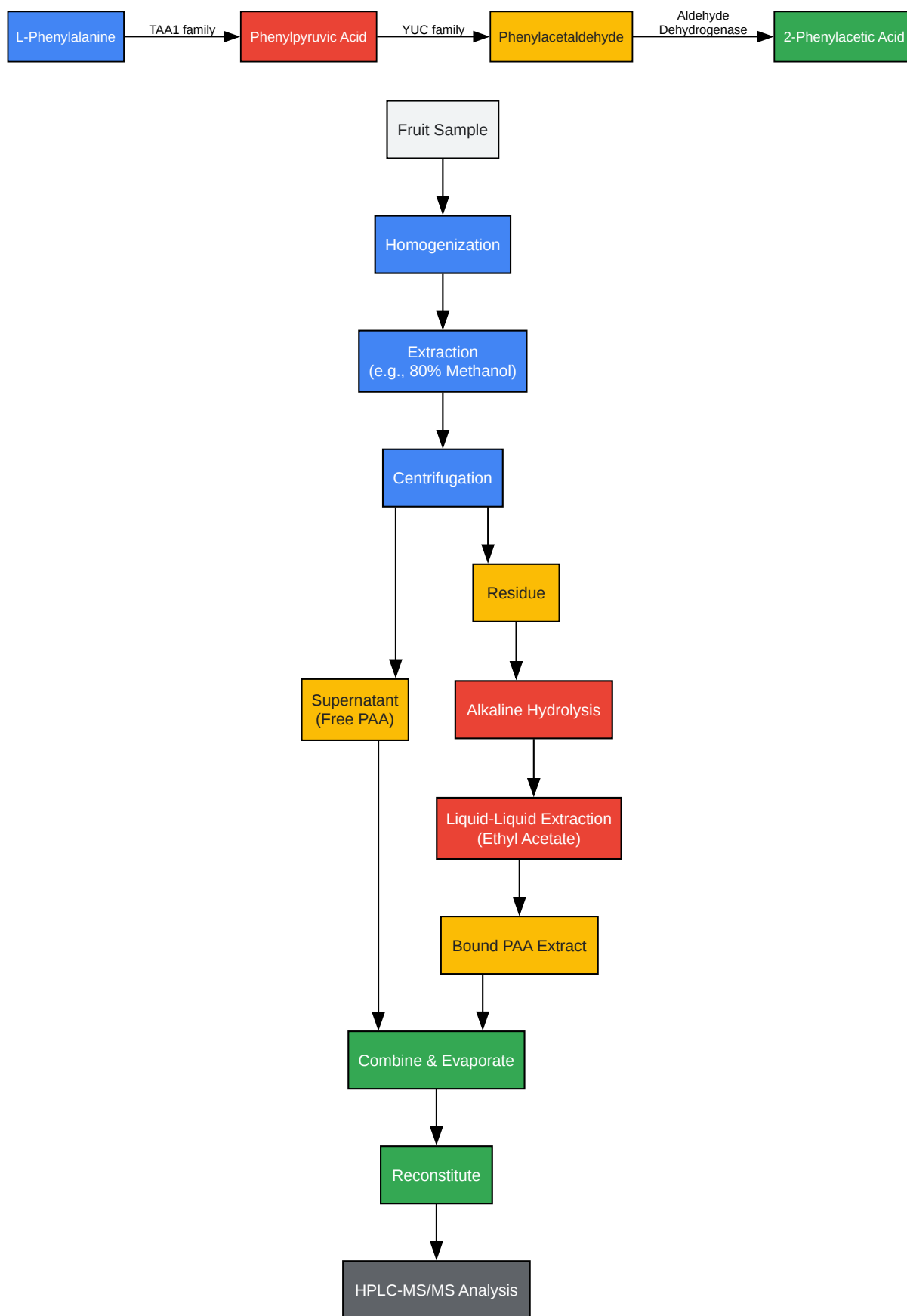
The concentration of **2-phenylacetic acid** can vary significantly among different fruit species and even between different parts of the same fruit. The following table summarizes the available quantitative data on the occurrence of **2-phenylacetic acid** in various fruits. It is important to note that data for a wide range of individual fruits remains limited in the scientific literature.

Fruit	Part	Concentration	Reference
Walnut ( <i>Juglans regia</i> )	Kernel	2 - 20 $\mu$ g/100g	[2]
Mango and Passion Fruit Smoothie	Beverage	Free: $14.20 \pm 2.32$ $\mu$ g/100mL; Bound: $88.96 \pm 19.83$ $\mu$ g/100mL	[3]
Strawberry and Banana Smoothie	Beverage	Free: $12.46 \pm 1.58$ $\mu$ g/100mL; Bound: $69.06 \pm 7.87$ $\mu$ g/100mL	[3]

Note: The data for smoothies represents a mixture of fruits and not the individual fruit concentrations.

## Biosynthesis of 2-Phenylacetic Acid in Plants

**2-Phenylacetic acid** is synthesized in plants from the amino acid L-phenylalanine through several proposed pathways. The primary pathway involves the conversion of phenylalanine to phenylpyruvic acid, which is then converted to phenylacetaldehyde and subsequently oxidized to **2-phenylacetic acid**. The following diagram illustrates the key steps in this biosynthetic pathway.



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## References

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